7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Another method includes the use of microreactor-based continuous flow systems for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids .
Chemical Reactions Analysis
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to yield different products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It is being investigated for its potential use in treating various diseases, including tuberculosis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, it has been shown to reduce bacterial load significantly . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
- 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
- 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific bromine and methyl substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)11-7-4-6(10)2-3-12(5)7/h2-4H,1H3,(H,13,14) |
InChI Key |
SMMMDQRRWAMQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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